N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Description
The compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine features a complex heterocyclic architecture. Its structure comprises:
- A 1,3-thiazole ring substituted at the 4-position with a 1,3-benzothiazole moiety.
- A fused [1,3]dioxolo[4,5-f]benzothiazole system linked via an amine group at the 6-position.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O2S3/c1-2-4-14-9(3-1)19-16(26-14)11-7-25-17(21-11)22-18-20-10-5-12-13(24-8-23-12)6-15(10)27-18/h1-7H,8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTQXGHAZSYPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones to form benzothiazole derivatives.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide as raw materials to form the benzothiazole ring.
Microwave Irradiation: Use of microwave irradiation to accelerate the reaction rates and improve yields.
Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance efficiency. These methods include the use of eco-friendly solvents and catalysts, as well as energy-efficient processes such as microwave-assisted synthesis .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., Dess-Martin periodinane), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides) . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Classification of Analogous Compounds
The target compound belongs to a class of benzothiazole-thiazole hybrids fused with additional heterocyclic systems. Below is a comparative analysis of structurally related compounds:
Benzothiazole-Thiazole Hybrids
Key Observations :
- BT16 () shares a benzothiazole-thiazole core but lacks the dioxolo-benzothiazole moiety. Its synthesis involves cyclocondensation, yielding a high melting point (279–281°C) and distinct IR peaks for C=N (1621 cm⁻¹) and N-H (3550 cm⁻¹) .
- Substituents (e.g., 4-fluorophenyl in 9b) modulate activity .
Benzothiazole-Triazole Derivatives
Key Observations :
- 's compound uses a benzothiazole-triazole scaffold for antiproliferative applications. The nitrophenyl group enhances electronic interactions in target binding .
Thiazole-Oxadiazole Hybrids
Key Observations :
- These hybrids leverage oxadiazole's electron-withdrawing properties to enhance anticancer activity. Synthesis involves cyclocondensation in DMF/K₂CO₃ .
Triazolo-Thiadiazoles
| Compound ID/Name | Key Structural Features | Synthesis Method | Biological Activity | Reference |
|---|---|---|---|---|
| 4a–g () | Benzofuran-pyrazole-triazolo-thiadiazole | One-pot cyclocondensation | Antimicrobial (Gram+/Gram- bacteria) |
Key Observations :
- Compounds 4a–g exhibit broad-spectrum antimicrobial activity (e.g., against S. aureus and E. coli), outperforming Chloramphenicol in some cases .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine (hereafter referred to as Compound A) is a complex organic compound that exhibits significant biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Compound A belongs to the class of benzothiazole derivatives known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including coupling reactions of substituted benzothiazoles with thiazole derivatives. The presence of various functional groups enhances its solubility and bioavailability.
Antimicrobial Activity
Compound A has demonstrated notable antimicrobial properties against a variety of pathogens. In a study evaluating a series of benzothiazole derivatives, compounds similar to A exhibited potent antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 10.7 to 21.4 μmol/mL against various bacterial strains.
- Antifungal activity was particularly pronounced with some derivatives showing MIC values lower than 50 μg/mL against common fungal pathogens .
Anticancer Potential
Recent research has highlighted the anticancer potential of benzothiazole derivatives. Compound A's structure suggests it may inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : Compounds structurally related to A were tested against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 8.0 |
Anti-inflammatory Properties
The anti-inflammatory effects of Compound A have also been documented. Mechanistically, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway, thereby reducing inflammation markers in vitro .
The biological activity of Compound A can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Its antibacterial action is primarily due to the inhibition of bacterial cell wall synthesis.
- Anticancer Mechanisms : It may interfere with DNA replication and cell division processes critical for tumor growth.
- COX Inhibition : The anti-inflammatory effects are linked to the inhibition of COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzothiazole derivatives similar to Compound A:
- Antimicrobial Efficacy : A study involving various benzothiazole derivatives found that modifications in their chemical structure significantly influenced their antimicrobial potency against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research on related compounds demonstrated that structural variations could enhance anticancer efficacy. For example, compounds with electron-withdrawing groups showed improved activity against cancer cell lines .
- Inflammation Models : In vivo studies using animal models indicated that benzothiazole derivatives could effectively reduce inflammation markers after administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
